N'-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide
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Overview
Description
N’-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide is a complex organic compound with the molecular formula C18H13N3O3S2 and a molecular weight of 383.45 g/mol This compound is known for its unique structure, which combines a thienoquinoline core with a benzenesulfonyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]quinoline core, which can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminobenzothiophene and suitable aldehydes or ketones . The resulting thienoquinoline intermediate is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine . Finally, the carbohydrazide group is introduced through a reaction with hydrazine hydrate under reflux conditions .
Industrial Production Methods
These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function . Further research is needed to elucidate the exact molecular targets and pathways involved in its biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-(benzenesulfonyl)quinoline-2-carbohydrazide: Lacks the thieno group, which may affect its biological activity and chemical reactivity.
N’-(benzenesulfonyl)thieno[2,3-b]pyridine-2-carbohydrazide: Contains a pyridine ring instead of a quinoline ring, potentially altering its properties.
N’-(benzenesulfonyl)thieno[3,2-b]quinoline-2-carbohydrazide: Differently positioned thieno ring, which may influence its reactivity and interactions.
Uniqueness
N’-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide stands out due to its unique combination of a thienoquinoline core with a benzenesulfonyl group and a carbohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N'-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c22-17(20-21-26(23,24)14-7-2-1-3-8-14)16-11-13-10-12-6-4-5-9-15(12)19-18(13)25-16/h1-11,21H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETALHKHOFRYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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